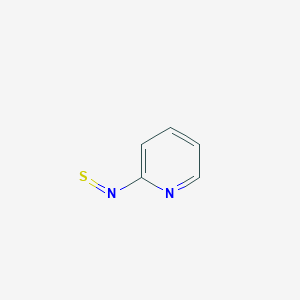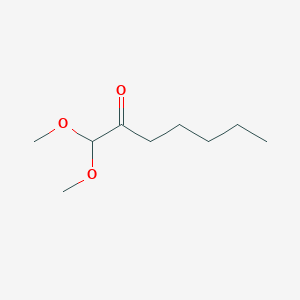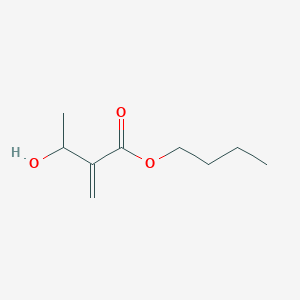
N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide is a synthetic organic compound with a molecular formula of C22H18N2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide typically involves the condensation of 4-methyl-3,5-diphenylthiazol-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-phenylamine
- 4-Methyl-3,5-diphenylthiazol-2-amine
- Benzoyl chloride derivatives
Uniqueness
N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide is unique due to its specific structure, which combines a thiazole ring with a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
特性
CAS番号 |
1011794-29-8 |
|---|---|
分子式 |
C23H18N2OS |
分子量 |
370.5 g/mol |
IUPAC名 |
N-(4-methyl-3,5-diphenyl-1,3-thiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C23H18N2OS/c1-17-21(18-11-5-2-6-12-18)27-23(25(17)20-15-9-4-10-16-20)24-22(26)19-13-7-3-8-14-19/h2-16H,1H3 |
InChIキー |
WCXNUUDVDSNLSW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=NC(=O)C2=CC=CC=C2)N1C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
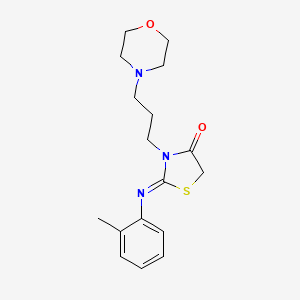

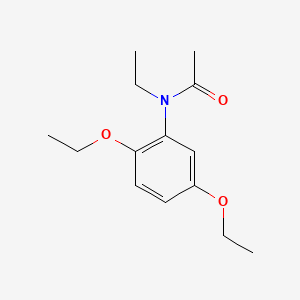

![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
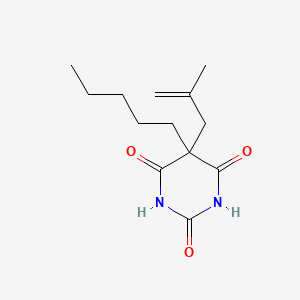
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
